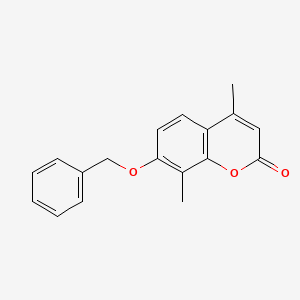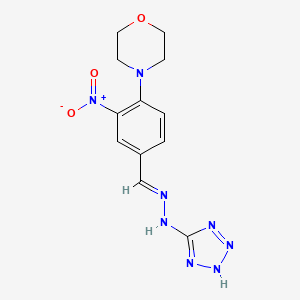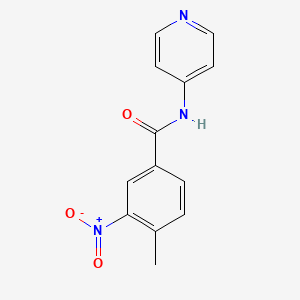
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine, also known as A-674563, is a selective inhibitor of protein kinase B (PKB/Akt). It was first synthesized in 2006 by Abbott Laboratories and has since been used in various scientific research applications.
作用机制
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine is a selective inhibitor of PKB/Akt, a serine/threonine protein kinase that plays a critical role in cell survival, proliferation, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and its activation leads to the phosphorylation of downstream targets involved in cell survival and metabolism. N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine inhibits PKB/Akt by binding to its ATP-binding site, preventing the phosphorylation of downstream targets and leading to cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of glucose metabolism. In cancer cells, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax. In skeletal muscle cells, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine enhances glucose uptake by activating the glucose transporter GLUT4 and promoting the translocation of GLUT4 to the plasma membrane.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine in lab experiments is its selectivity for PKB/Akt, which allows for the specific inhibition of this pathway without affecting other signaling pathways. Another advantage is its ability to enhance the efficacy of chemotherapy drugs in cancer cells. One limitation of using N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells.
未来方向
For its use include the development of more potent and selective inhibitors and the investigation of its potential use in combination with other drugs for cancer treatment and neurodegenerative disease treatment.
合成方法
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine can be synthesized using a multi-step process starting from 3-chloro-4-methylbenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(4-morpholinyl)-6-methylpyrimidine to give the corresponding amide. Finally, the amide is treated with sodium hydride and 3-chloro-4-methylphenyl isocyanate to form the desired product, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine.
科学研究应用
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been used in various scientific research applications, including cancer research, diabetes research, and neurodegenerative disease research. In cancer research, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been shown to inhibit the growth of breast cancer cells and enhance the efficacy of chemotherapy drugs. In diabetes research, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In neurodegenerative disease research, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been shown to protect against neuronal cell death in models of Parkinson's disease and Huntington's disease.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-methyl-2-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-11-3-4-13(10-14(11)17)19-15-9-12(2)18-16(20-15)21-5-7-22-8-6-21/h3-4,9-10H,5-8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBJBIZLVOLNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2)C)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660470 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)
![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)

![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)
![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)


![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)
